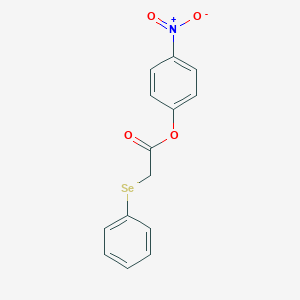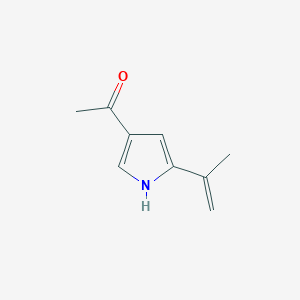![molecular formula C52H48O4P2Ru+2 B025172 RU(Oac)2[(R)-tolbinap] CAS No. 106681-15-6](/img/structure/B25172.png)
RU(Oac)2[(R)-tolbinap]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RU(Oac)2[(R)-tolbinap] is an organometallic compound that is widely used in scientific research. It is a complex of ruthenium, acetate, and the chiral ligand (R)-tolbinap. This compound is used in a variety of laboratory experiments due to its unique properties, such as its high solubility and stability.
Applications De Recherche Scientifique
Synthèse organique
RU(Oac)2[®-tolbinap]: est un catalyseur polyvalent en synthèse organique, en particulier dans les réactions asymétriques. Il facilite la formation de molécules chirales avec une haute énantiosélectivité, ce qui est crucial pour la production de produits pharmaceutiques et de produits chimiques fins .
Exemple d'application :
- Amination réductrice asymétrique : Ce catalyseur a été utilisé pour synthétiser des amines primaires chirales, qui sont des blocs de construction pour divers composés bioactifs .
Chimie médicinale
En chimie médicinale, RU(Oac)2[®-tolbinap] joue un rôle essentiel dans le développement de nouveaux médicaments en permettant la synthèse de molécules complexes avec des centres chiraux précis .
Exemple d'application :
- Synthèse d'inhibiteurs de PDE2A : Le catalyseur a été utilisé pour créer des intermédiaires clés en route vers des produits pharmaceutiques comme TAK-915, un inhibiteur de PDE2A .
Science des matériaux
RU(Oac)2[®-tolbinap]: est utilisé en science des matériaux pour développer de nouveaux matériaux aux propriétés uniques, tels que les polymères et les dispositifs électroniques .
Exemple d'application :
- Synthèse de polymères : Il catalyse les processus de polymérisation pour créer des polymères avec des fonctionnalités spécifiques .
Chimie analytique
En chimie analytique, RU(Oac)2[®-tolbinap] aide au développement de méthodes analytiques, telles que le marquage isotopique pour la détection et la quantification des médicaments .
Exemple d'application :
- Échange isotopique d'hydrogène : Il est utilisé pour la deutération et la tritiation sélectives des médicaments pharmaceutiques, améliorant ainsi leur détection dans des matrices complexes .
Sciences de l'environnement
Ce catalyseur trouve des applications en sciences de l'environnement, où il aide à la synthèse de composés et de matériaux écologiquement bénins .
Exemple d'application :
Mécanisme D'action
Target of Action
RU(Oac)2[®-tolbinap] is primarily used as a catalyst for the asymmetric hydrogenation of 1,1′-disubstituted olefins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid . The primary targets of this compound are therefore these specific types of olefins and acids.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where hydrogen is added across the double bond of an olefin, resulting in a single bond. The process is asymmetric because it produces a chiral, or “handed,” molecule as the product, which can be important in many biological systems.
Result of Action
The primary result of the action of RU(Oac)2[®-tolbinap] is the production of specific chiral molecules through asymmetric hydrogenation . These molecules can have a variety of uses, depending on their specific structures.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for RU(Oac)2[(R)-tolbinap] involves the reaction of RU(Oac)2 with (R)-tolbinap in the presence of a suitable solvent.", "Starting Materials": [ "Ruthenium(II) acetate dihydrate (RU(Oac)2)", "(R)-tolbinap" ], "Reaction": [ "Dissolve RU(Oac)2 in a suitable solvent such as methanol or ethanol.", "Add (R)-tolbinap to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with a suitable solvent to obtain the desired product, RU(Oac)2[(R)-tolbinap]." ] } | |
Numéro CAS |
106681-15-6 |
Formule moléculaire |
C52H48O4P2Ru+2 |
Poids moléculaire |
899.9 g/mol |
Nom IUPAC |
[1-[2-bis(4-methylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);/q;;;+2 |
Clé InChI |
HXHQOYKBZFDKSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] |
SMILES canonique |
CC1=CC=C(C=C1)[PH+](C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




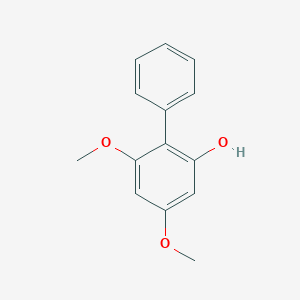

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
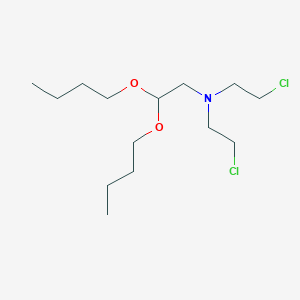

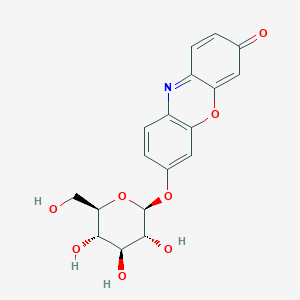
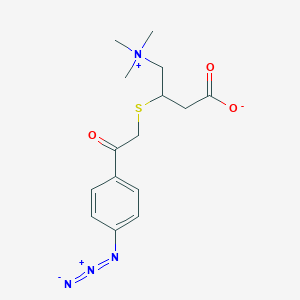
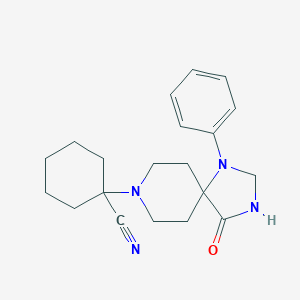

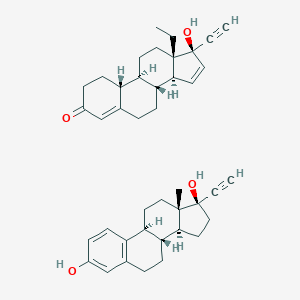
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
